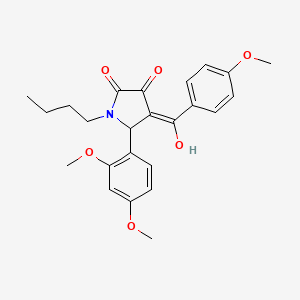![molecular formula C21H26N2O4S B5309581 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5309581.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-phenylacrylamide, commonly known as DMSO-PMA, is a chemical compound that has been widely studied for its potential applications in scientific research. DMSO-PMA is a derivative of phorbol esters, which are naturally occurring compounds found in the seeds of the tropical plant Croton tiglium. The compound has been shown to have a variety of biochemical and physiological effects, and has been of particular interest to researchers studying the mechanisms of cell signaling and cancer biology.
作用机制
The mechanism of action of DMSO-PMA is complex and not fully understood. However, it is known that the compound binds to and activates PKC, which in turn phosphorylates a variety of downstream targets. These targets include transcription factors, ion channels, and other signaling molecules, which can then modulate a wide range of cellular processes.
Biochemical and Physiological Effects:
DMSO-PMA has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. These effects include:
- Induction of apoptosis in cancer cells
- Stimulation of cell proliferation and migration
- Modulation of gene expression
- Activation of immune cells
- Inhibition of viral replication
- Alteration of ion channel activity
实验室实验的优点和局限性
One of the main advantages of using DMSO-PMA in lab experiments is its potency and specificity. The compound is a highly effective activator of PKC, and can induce a variety of cellular responses at very low concentrations. Additionally, DMSO-PMA is relatively stable and easy to handle, making it a convenient tool for researchers.
However, there are also some limitations to using DMSO-PMA in lab experiments. One of the main issues is that the compound can be toxic to cells at high concentrations, which can make it difficult to use in certain assays. Additionally, the effects of DMSO-PMA can be highly dependent on the cell type and experimental conditions, which can make it challenging to interpret results.
未来方向
There are many potential future directions for research on DMSO-PMA. Some possible areas of investigation include:
- Further elucidation of the mechanism of action of DMSO-PMA, particularly with regard to its effects on downstream signaling pathways
- Development of more specific and potent PKC activators based on the structure of DMSO-PMA
- Investigation of the potential therapeutic applications of DMSO-PMA in cancer and other diseases
- Exploration of the use of DMSO-PMA as a tool for studying the role of PKC in various physiological processes
- Development of new assays and experimental systems for studying the effects of DMSO-PMA on cells and tissues.
Conclusion:
DMSO-PMA is a powerful tool for studying the mechanisms of cell signaling and cancer biology. The compound has a complex mechanism of action, and can induce a variety of cellular responses through its activation of PKC. While there are some limitations to using DMSO-PMA in lab experiments, the compound remains a valuable tool for researchers in a variety of fields. With further research, it is likely that DMSO-PMA will continue to be an important tool for investigating the complex processes that govern cellular behavior.
合成方法
The synthesis of DMSO-PMA is a complex process that involves several steps. The first step is the synthesis of the phorbol ester intermediate, which is then converted to DMSO-PMA through a series of chemical reactions. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is time-consuming and requires specialized equipment and expertise.
科学研究应用
DMSO-PMA has been used extensively in scientific research, particularly in the fields of cell signaling and cancer biology. The compound is a potent activator of protein kinase C (PKC), a family of enzymes that play a key role in the regulation of cell growth, differentiation, and apoptosis. By activating PKC, DMSO-PMA can induce a variety of cellular responses, including changes in gene expression, cell cycle progression, and cell migration.
属性
IUPAC Name |
(E)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-23(6-2)28(25,26)18-12-13-20(27-4)19(15-18)22-21(24)16(3)14-17-10-8-7-9-11-17/h7-15H,5-6H2,1-4H3,(H,22,24)/b16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYWNIGHOORTSA-JQIJEIRASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-pyridinyl)-1-azetidinyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B5309503.png)

![N-(4-methoxy-2-methylphenyl)-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5309508.png)
![(1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone](/img/structure/B5309517.png)

![2-(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5309524.png)
![N-[1-(1-D-leucyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5309539.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309552.png)
![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B5309565.png)
![3-[3-(4-morpholinyl)propanoyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5309568.png)
![(2R)-2-hydroxy-3-methyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}butanamide](/img/structure/B5309574.png)
![2-(1,3-benzoxazol-2-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5309577.png)
![N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine](/img/structure/B5309583.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5309598.png)